![molecular formula C13H8O4 B1246283 3,9-dihydroxy-6H-benzo[c]chromen-6-one CAS No. 174023-48-4](/img/structure/B1246283.png)
3,9-dihydroxy-6H-benzo[c]chromen-6-one
Descripción general
Descripción
“3,9-dihydroxy-6H-benzo[c]chromen-6-one” is a chemical compound with the molecular formula C13H8O4 . It has an average mass of 228.200 Da and a monoisotopic mass of 228.042252 Da .
Synthesis Analysis
A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core .
Molecular Structure Analysis
The systematic name for this compound is 3,9-Dihydroxy-6H-benzo[c]chromen-6-one . The SMILES string representation is O=C2Oc1cc(O)ccc1c3c2ccc(O)c3 .
Chemical Reactions Analysis
The de novo ring-forming key step in the synthesis of this compound is based on a highly regioselective intermolecular Diels–Alder cycloaddition .
Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 526.3±43.0 °C at 760 mmHg, and a flash point of 213.5±21.7 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .
Aplicaciones Científicas De Investigación
Phosphodiesterase II Inhibitors
- Application : “3,9-dihydroxy-6H-benzo[c]chromen-6-one” derivatives have been evaluated as potential Phosphodiesterase II inhibitors . These compounds are the main bioavailable metabolites of ellagic acid (EA), which has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases .
- Methods : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized . The biological activities of these derivatives were then evaluated .
- Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have optimal inhibitory potential with an IC50 value of 3.67 ± 0.47 μM . It also exhibited comparable activity to that of BAY 60-7550 in in vitro cell level studies .
Synthesis of Substituted 6H-benzo[c]chromenes
- Application : A new and metal-free approach to the synthesis of substituted 6H-benzo[c]chromenes has been developed .
- Methods : This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
- Results : The final products were obtained in good yields (up to 94% over two steps) .
Fluorescent Sensors for Iron (III)
- Application : “3,9-dihydroxy-6H-benzo[c]chromen-6-one” acts as an on-off selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions .
Cognitive Enhancer
- Application : Urolithins, which are the main bioavailable metabolites of ellagic acid (EA) and include “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases .
- Methods : A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized .
- Results : The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential .
Gut Microbiota Metabolites
- Application : Urolithins, including “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, are gut microbiota metabolites produced from the natural polyphenolic antioxidants ellagic acid and ellagitannins . They are better absorbed in humans and display biological activities that suggest that they are responsible for the health effects observed after consuming ellagitannin-containing foods .
Analytical Reference Standard
- Application : Alternariol, a compound similar to “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, may be used as an analytical reference standard for the determination of the analyte in fruits, vegetables, and cereals .
Antioxidant
- Application : Urolithins, which are the main bioavailable metabolites of ellagic acid (EA) and include “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have a wide range of pharmacological activities, such as antioxidation .
Antitumor
- Application : Urolithins, including “3,9-dihydroxy-6H-benzo[c]chromen-6-one”, have been shown to have antitumor properties .
Anti-inflammatory
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,9-dihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGSXHQNUPZEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dihydroxy-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



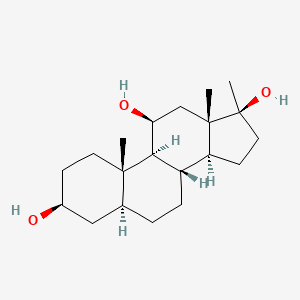
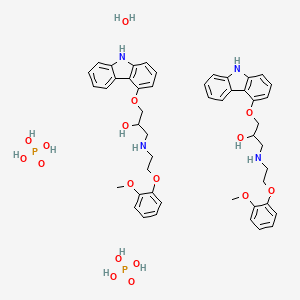
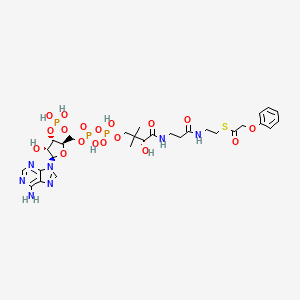

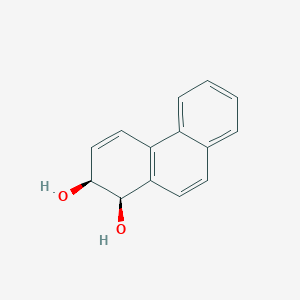
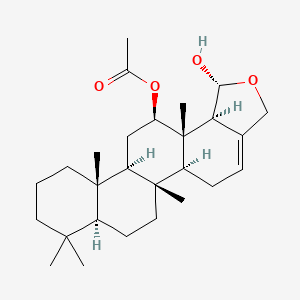
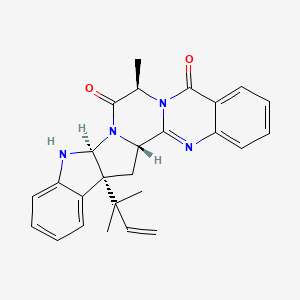
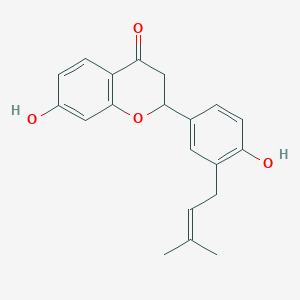
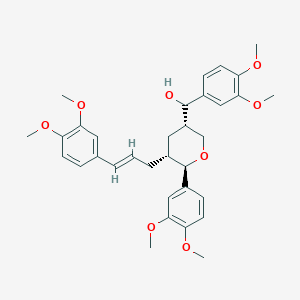
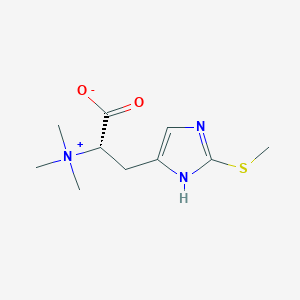
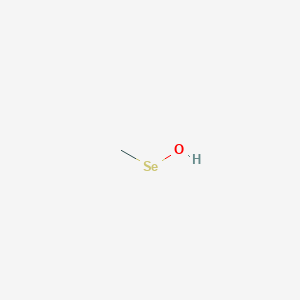
![N-[4-(benzylamino)-3-cyanoquinolin-2-yl]-4-methoxybenzamide](/img/structure/B1246221.png)
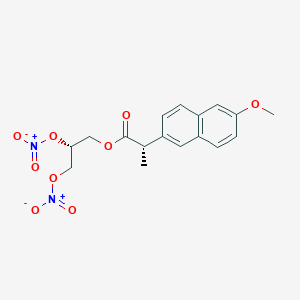
![alpha-[(2-Methylphenoxy)methyl]benzenemethanamine](/img/structure/B1246223.png)